1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring with a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a piperidine derivative with a cyclopenta[d]pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituents attached to the ring system.
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid:
Uniqueness
1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of a piperidine ring and a cyclopenta[d]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3O3 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c17-11-9-2-1-3-10(9)14-13(15-11)16-6-4-8(5-7-16)12(18)19/h8H,1-7H2,(H,18,19)(H,14,15,17) |
InChI Key |
CNEHWACFYVPAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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